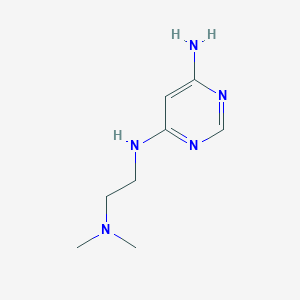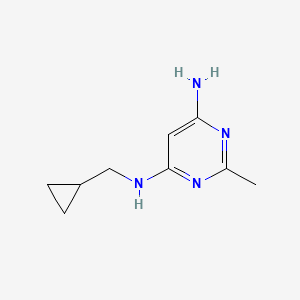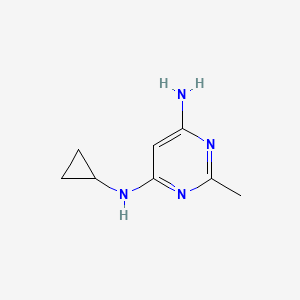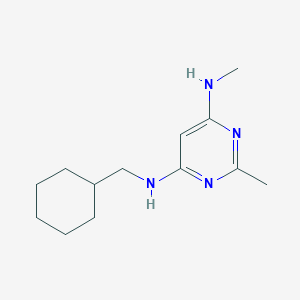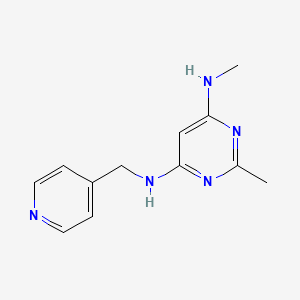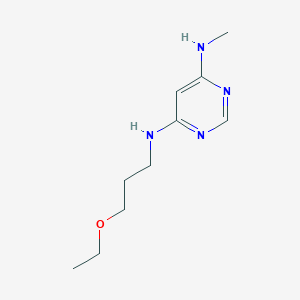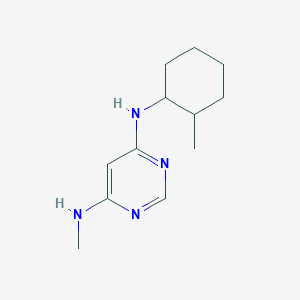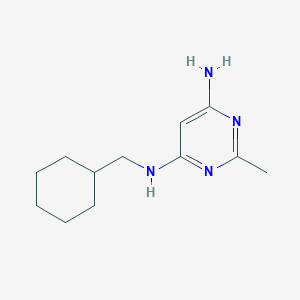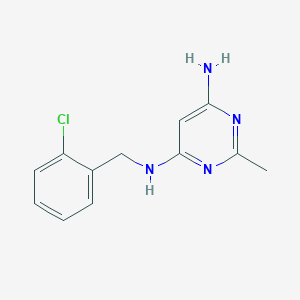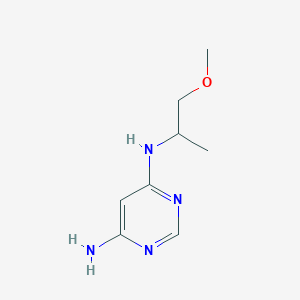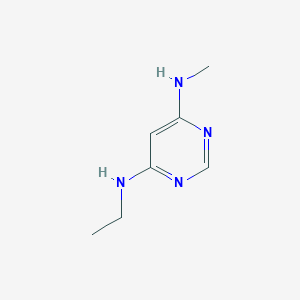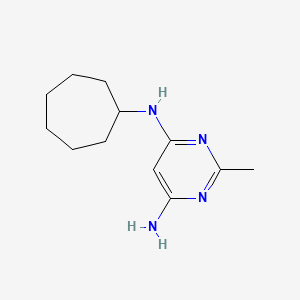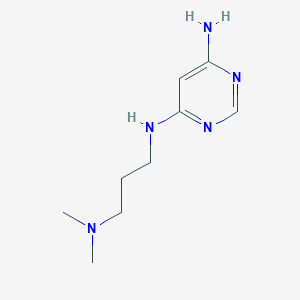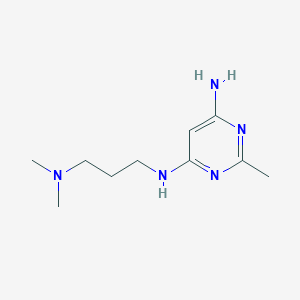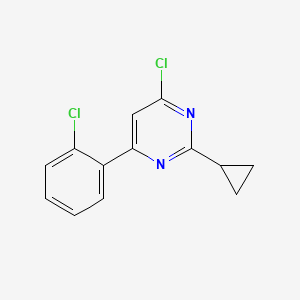
4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine
Descripción general
Descripción
The compound “4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine” were not found, organoboron compounds like it are often used in Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters is one method used in the synthesis of similar compounds .Chemical Reactions Analysis
Organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Pyrimidine derivatives have been synthesized through various chemical reactions and evaluated for their biological activities. For example, Abdelghani et al. (2017) detailed the synthesis of new pyrimidines and condensed pyrimidines, exploring their antimicrobial efficacy against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017). Similarly, Jafar et al. (2013) synthesized new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and investigated their inhibitory activity against various microbial strains (Jafar et al., 2013).
Antioxidant and Antitumor Activities
Research has also explored the antioxidant and antitumor potential of pyrimidine derivatives. El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some synthesized nitrogen heterocycles, providing insights into their potential therapeutic applications (El-Moneim et al., 2011).
Antiviral and Antituberculostic Activities
Siddiqui et al. (2007) synthesized novel pyrimidines with potential antiviral, antituberculostic, and antibacterial activities, highlighting the versatility of pyrimidine derivatives in addressing a range of infectious diseases (Siddiqui et al., 2007).
Chemical Synthesis and Methodologies
Research by Reddy et al. (2014) demonstrated an efficient synthesis method for α-aminophosphonates from 2-cyclopropylpyrimidine derivatives, showcasing the application of pyrimidine derivatives in synthesizing complex chemical structures (Reddy et al., 2014).
Structural and Crystallographic Studies
Balasubramani et al. (2007) investigated the crystal structures of pyrimethaminium salts, providing valuable insights into the molecular interactions and structural properties of pyrimidine derivatives, which could inform future drug design and synthesis efforts (Balasubramani et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQBJVOOOJUTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



